N-(3-propoxyphenyl)-2-furamide
Description
N-(3-Propoxyphenyl)-2-furamide is a synthetic organic compound featuring a furan-2-carboxamide backbone with a 3-propoxyphenyl substituent attached to the nitrogen atom. The structure comprises a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked via a carboxamide group to a phenyl ring substituted with a propoxy (-OCH2CH2CH3) group at the meta position. This compound is part of the broader 2-furamide family, which is characterized by diverse pharmacological and material science applications due to its tunable electronic and steric properties .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(3-propoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H15NO3/c1-2-8-17-12-6-3-5-11(10-12)15-14(16)13-7-4-9-18-13/h3-7,9-10H,2,8H2,1H3,(H,15,16) |
InChI Key |
SHFFXOZRGUNYLI-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-(3-propoxyphenyl)-2-furamide and their properties:
Key Comparative Analyses
A. Anti-Hyperlipidemic Activity
- N-(Benzoylphenyl)-2-furamides: Derivatives like 4a (N-(4-benzoylphenyl)-5-methyl-2-furamide) significantly reduce plasma total cholesterol (TC), triglycerides (TG), and LDL-C in Triton WR-1339-induced hyperlipidemic models.
- This compound : The propoxy group may offer similar lipophilicity but with a smaller steric profile, possibly improving metabolic stability compared to bulkier benzoyl derivatives. However, its efficacy remains untested .
B. Neuroprotective Potential
- NMDPEF: Acts as a quinone oxidoreductase 2 (QR2) inhibitor, mitigating paraquat-induced oxidative stress and mortality in vivo. The complex heterocyclic substituent enables specific enzyme targeting but may limit bioavailability .
- This compound : The simpler structure lacks the heterocyclic moiety of NMDPEF, suggesting weaker QR2 affinity. However, the propoxy group’s ether linkage could enhance blood-brain barrier penetration relative to polar analogs .
D. Physicochemical Properties
- Nitro/Trifluoromethyl Derivatives: Electron-withdrawing groups (e.g., -NO2, -CF3) increase polarity and reactivity, making these compounds suitable for electrophilic reactions or high-affinity enzyme binding .
- Propoxyphenyl Derivatives : The propoxy group balances moderate lipophilicity (logP ~2.5–3.0) with metabolic stability, as ethers are less prone to hydrolysis than esters. This positions this compound as a candidate for oral drug development .
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